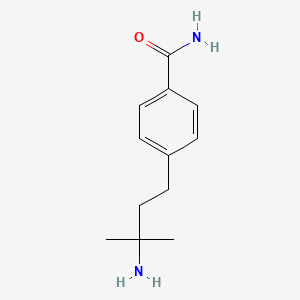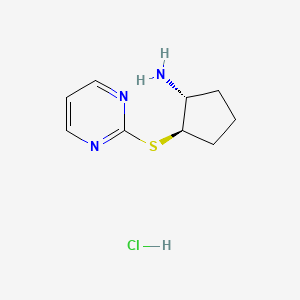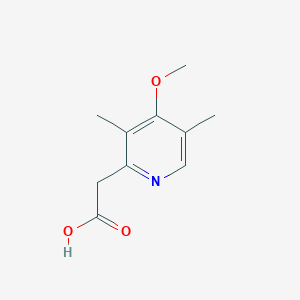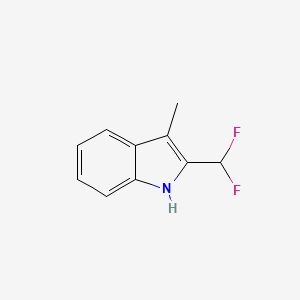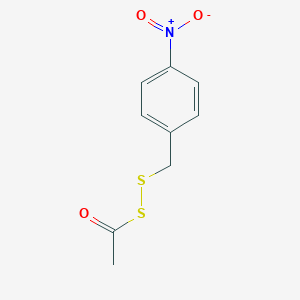![molecular formula C7H2Cl2O3 B12968369 5,6-Dichlorobenzo[d][1,3]dioxol-2-one](/img/structure/B12968369.png)
5,6-Dichlorobenzo[d][1,3]dioxol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichlorobenzo[d][1,3]dioxol-2-one is a chemical compound with the molecular formula C7H4Cl2O2 and a molecular weight of 191.01 g/mol . It is known for its unique structure, which includes a dioxole ring substituted with chlorine atoms at the 5 and 6 positions. This compound is used in various chemical and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichlorobenzo[d][1,3]dioxol-2-one typically involves the chlorination of benzo[d][1,3]dioxole. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions . The reaction proceeds as follows:
Benzo[d][1,3]dioxole+Cl2FeCl3this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dichlorobenzo[d][1,3]dioxol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield hydroxyl-substituted derivatives .
Wissenschaftliche Forschungsanwendungen
5,6-Dichlorobenzo[d][1,3]dioxol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,6-Dichlorobenzo[d][1,3]dioxol-2-one involves its interaction with specific molecular targets. The chlorine atoms and the dioxole ring contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dichlorobenzo[d][1,3]dioxole: Similar structure but lacks the carbonyl group at the 2-position.
6-Chlorobenzo[d][1,3]dioxol-5-ylmethanol: Contains a hydroxymethyl group instead of the carbonyl group.
Benzo[d][1,3]dioxole: The parent compound without chlorine substitution
Uniqueness
5,6-Dichlorobenzo[d][1,3]dioxol-2-one is unique due to the presence of both chlorine atoms and the carbonyl group, which confer distinct reactivity and stability. This makes it a valuable compound in various chemical syntheses and industrial applications .
Eigenschaften
Molekularformel |
C7H2Cl2O3 |
|---|---|
Molekulargewicht |
204.99 g/mol |
IUPAC-Name |
5,6-dichloro-1,3-benzodioxol-2-one |
InChI |
InChI=1S/C7H2Cl2O3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H |
InChI-Schlüssel |
NHTFQWDGSTYLEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-5-Amino-4-(benzo[d]thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12968294.png)
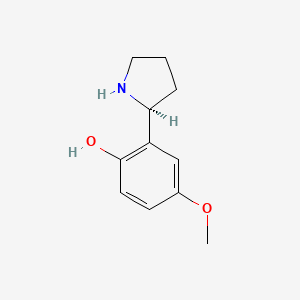
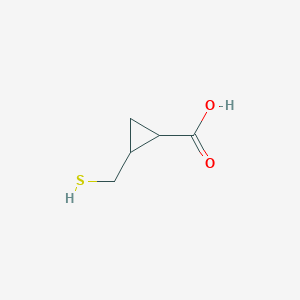
![7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine](/img/structure/B12968311.png)
![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12968313.png)
